molecular formula C16H11BrF2N4S B15087214 1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea

1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea

Cat. No.: B15087214
M. Wt: 409.3 g/mol
InChI Key: GOWKBIZLHAVTKL-UHFFFAOYSA-N
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Description

1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions:

    Thiourea Formation: The final step involves the reaction of the substituted pyrazole with thiourea under suitable conditions, such as in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea
  • 1-(3-(4-Methylphenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea

Uniqueness

1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

Molecular Formula

C16H11BrF2N4S

Molecular Weight

409.3 g/mol

IUPAC Name

[5-(4-bromophenyl)-2-(2,4-difluorophenyl)pyrazol-3-yl]thiourea

InChI

InChI=1S/C16H11BrF2N4S/c17-10-3-1-9(2-4-10)13-8-15(21-16(20)24)23(22-13)14-6-5-11(18)7-12(14)19/h1-8H,(H3,20,21,24)

InChI Key

GOWKBIZLHAVTKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)NC(=S)N)C3=C(C=C(C=C3)F)F)Br

Origin of Product

United States

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